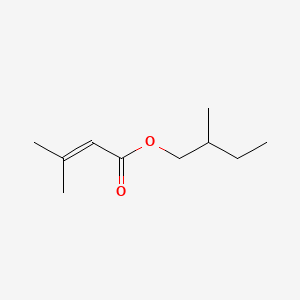

2-Methylbutyl 3-methylbutenoate

Description

Structure

3D Structure

Properties

CAS No. |

97890-13-6 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

2-methylbutyl 3-methylbut-2-enoate |

InChI |

InChI=1S/C10H18O2/c1-5-9(4)7-12-10(11)6-8(2)3/h6,9H,5,7H2,1-4H3 |

InChI Key |

CEVOEEDUEYZGMY-UHFFFAOYSA-N |

SMILES |

CCC(C)COC(=O)C=C(C)C |

Canonical SMILES |

CCC(C)COC(=O)C=C(C)C |

density |

0.881-0.891 |

Other CAS No. |

97890-13-6 |

physical_description |

Colourless liquid; Floral fruity aroma |

Pictograms |

Irritant |

solubility |

Sparingly soluble in water; soluble in triacetin and propylene glycol Soluble (in ethanol) |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 2 Methylbutyl 3 Methylbutenoate

Precursor Elucidation and Metabolic Origins

The molecular architecture of 2-Methylbutyl 3-methylbutenoate is a composite of two distinct branched-chain structures: a 2-methylbutyl alcohol moiety and a 3-methylbutenoyl acyl moiety. The biosynthesis of this ester is therefore reliant on the availability of these two primary precursors, which are themselves products of specific metabolic pathways.

Investigation of De Novo Biosynthesis Routes

Research has shown that the branched-chain esters found in ripening fruits are largely the result of de novo synthesis, meaning they are created from new precursor molecules rather than from the breakdown of pre-existing storage compounds. nih.gov This was demonstrated through experiments using inhibitors of acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids. Treatment with these inhibitors led to a significant decrease in the production of branched-chain esters, a decline that was reversed when the precursor compounds were supplied externally. nih.gov This highlights the dynamic nature of volatile ester production, which is intricately linked to the ongoing synthesis of their amino acid-derived building blocks.

Role of Branched-Chain Amino Acid Metabolism

The carbon skeletons of both the alcohol and acyl portions of this compound are derived from the catabolism of branched-chain amino acids (BCAAs). Specifically, the 2-methylbutyl group originates from the amino acid isoleucine, while the 3-methylbutenoyl group is a product of leucine (B10760876) degradation. wikipedia.orgresearchgate.net The catabolism of these amino acids is a critical source of a diverse array of volatile compounds that contribute to the flavor and aroma of fruits. researchgate.net The initial step in this process is typically a transamination reaction, catalyzed by branched-chain amino acid transaminases (BCATs), which converts the amino acid into its corresponding α-keto acid. wikipedia.org These α-keto acids then serve as the direct precursors for the formation of the alcohol and acyl moieties of the final ester. wikipedia.org

Enzymology of Ester Formation

The synthesis of this compound is a multi-step process governed by the activity of several key enzymes. These enzymes catalyze the formation of the necessary precursors and their final condensation into the ester.

Activity of Acetohydroxyacid Synthase (AHAS) in Branched-Chain Volatile Production

Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase, plays a pivotal role in the production of branched-chain volatiles by catalyzing the first committed step in the biosynthesis of BCAAs. nih.govnih.gov This enzyme is responsible for the formation of acetohydroxy acids, which are the precursors to valine, leucine, and isoleucine. nih.gov By controlling the flux of carbon into the BCAA biosynthetic pathways, AHAS activity directly influences the availability of the precursors required for the synthesis of branched-chain esters. ymdb.ca The inhibition of AHAS has been shown to dramatically reduce the formation of these esters, confirming its essential role in their de novo biosynthesis. nih.gov

Contributions of Citramalate (B1227619) Synthase Pathway

Recent research has illuminated the importance of the citramalate synthase pathway in the production of isoleucine and, consequently, 2-methylbutanol-derived esters in fruits such as apples. wikipedia.orgresearchgate.nettaylorandfrancis.comnih.govnih.gov This pathway, initiated by the enzyme citramalate synthase (CMS), condenses pyruvate (B1213749) and acetyl-CoA to form citramalate. researchgate.nettaylorandfrancis.comnih.gov This provides an alternative route for the synthesis of the α-keto acid precursor of isoleucine, bypassing the traditional threonine-dependent pathway. nih.govnih.gov The expression of the gene encoding CMS increases significantly during fruit ripening, coinciding with the production of 2-methylbutanol and its corresponding esters. researchgate.nettaylorandfrancis.com This pathway is crucial for providing a sustained supply of the 2-methylbutyl moiety for ester formation. nih.govnih.gov

Interconversion of Alcohols, Acids, and Esters

The final step in the biosynthesis of this compound is the esterification of 2-methylbutanol with 3-methylbutenoyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). beilstein-journals.orgresearchgate.netscbt.comnist.gov These enzymes facilitate the transfer of an acyl group from an acyl-CoA molecule to an alcohol, forming the ester bond. researchgate.netnist.gov

The formation of the unsaturated acyl precursor, 3-methylbutenoyl-CoA, is a critical step. It is derived from the catabolism of leucine, which is first converted to isovaleryl-CoA. The enzyme isovaleryl-CoA dehydrogenase then catalyzes the dehydrogenation of isovaleryl-CoA to form 3-methylbut-2-enoyl-CoA, introducing the double bond. wikipedia.orgtaylorandfrancis.com This unsaturated acyl-CoA can then be utilized by AATs.

Biochemical Pathways in Specific Organisms

While the general biosynthetic routes for the precursors of this compound are understood, detailed research on the complete pathway within a specific organism is limited. However, studies on the volatile composition of various fruits have identified this compound, suggesting active biosynthetic pathways. One such organism is the Chinese bayberry (Myrica rubra).

Chinese Bayberry (Myrica rubra)

The Chinese bayberry is a fruit known for its unique and rich aroma profile, to which this compound contributes. Research on the volatile constituents of different Myrica rubra cultivars has provided insights into the complex mixture of compounds present in the ripe fruit. Although these studies primarily focus on identifying and quantifying the volatile compounds rather than elucidating the biosynthetic pathways in detail, they offer valuable information on the chemical ecology and sensory characteristics of the fruit.

The presence of this compound in Chinese bayberry suggests the activity of specific biosynthetic pathways during fruit ripening. The precursor, 2-methylbutanol, is likely derived from the catabolism of the branched-chain amino acid L-isoleucine. The other precursor, 3-methylbutenoic acid, is thought to be formed from the degradation of L-leucine. The final step in the formation of this compound is the esterification of 2-methylbutanol and 3-methylbutenoyl-CoA, a reaction catalyzed by an alcohol acyltransferase (AAT) enzyme. nih.gov While the general mechanism is accepted, the specific AAT responsible for this reaction in Myrica rubra has not yet been characterized.

The following tables present data on the volatile organic compounds found in different cultivars of Myrica rubra, highlighting the chemical diversity of this fruit. While this compound is a component of this profile, these tables showcase the broader context of its occurrence alongside other aromatic compounds.

Table 1: Major Volatile Organic Compounds in Four Myrica rubra Cultivars

| Cultivar | Major Compound 1 | Major Compound 2 | Major Compound 3 | Percentage of Total Volatiles |

| Yongjia | Turpentine-4-alcohol | 1-methyl-4-(1-methyl-ethyl) cyclohexene | Turpentinene | 53.30% |

| Yewu | Caryophyllene | L-turpinol | D-limonene | 53.77% |

| Shangyubaiyangmei | Pinole-4-alcohol | Pinolene | 1,3,8-p-menthotriene | 61.37% |

| Biqi | Caryophyllene | Ethyl acetate | o-isopropyl toluene | 73.22% |

Table 2: Aroma-Active Compounds Identified in Chinese Bayberry (Myrica rubra) pherobase.com

| Compound Category | Examples of Identified Aroma-Active Compounds |

| Terpenes | Caryophyllene, Linalool, Linalool oxide, 4-terpineol |

| Alcohols | Benzyl alcohol, β-phenylethanol, α-methylbenzyl alcohol, Menthol |

| Acids | 3-Methylbutanoic acid, Acetic acid |

It is important to note that the detailed enzymatic steps and regulatory mechanisms governing the biosynthesis of this compound in Myrica rubra and other organisms are still areas of active research. Future studies involving isotopic labeling and characterization of the specific enzymes will be crucial to fully elucidate this metabolic pathway. nih.govnih.gov

Synthetic Methodologies for 2 Methylbutyl 3 Methylbutenoate

Conventional Esterification Techniques

Conventional esterification remains a cornerstone for the production of esters like 2-methylbutyl 3-methylbutenoate due to its cost-effectiveness and scalability. thermofisher.com These techniques typically involve the direct reaction of an alcohol and a carboxylic acid.

The mechanism of Fischer esterification involves several key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl group of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.comyoutube.com

Nucleophilic attack: The alcohol (2-methylbutanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.comorganic-chemistry.org

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water: A molecule of water is eliminated, forming a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. youtube.com

A variety of acid catalysts can be employed to facilitate this reaction. Common choices include strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids such as p-toluenesulfonic acid (TsOH). organic-chemistry.org Lewis acids and certain solid catalysts like graphene oxide have also been shown to be effective. organic-chemistry.org The choice of catalyst can influence the reaction rate and yield. For instance, hafnium(IV) and zirconium(IV) salts have been demonstrated to be effective catalysts for direct ester condensation. organic-chemistry.org

| Catalyst Type | Examples | Key Characteristics |

|---|---|---|

| Brønsted Acids | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl), p-Toluenesulfonic Acid (TsOH) | Strong proton donors, widely used and cost-effective. organic-chemistry.org |

| Lewis Acids | Hafnium(IV) salts, Zirconium(IV) salts, Iron(III) chloride (FeCl₃·6H₂O) | Act as electron acceptors to activate the carbonyl group. organic-chemistry.org |

| Solid-Phase Catalysts | Graphene Oxide, Acidic Resins | Heterogeneous catalysts that can be easily recovered and recycled. organic-chemistry.org |

Fischer esterification is a reversible reaction, and the position of the equilibrium dictates the maximum achievable yield of the ester. masterorganicchemistry.com To enhance the production of this compound, strategies based on Le Chatelier's principle are employed to shift the equilibrium towards the product side. thermofisher.com

Two primary strategies are:

Use of Excess Reactant: Increasing the concentration of one of the reactants, typically the less expensive one, drives the reaction forward. thermofisher.com For the synthesis of this compound, using an excess of either 2-methylbutanol or 3-methylbutenoic acid would increase the yield of the ester. thermofisher.commasterorganicchemistry.com Studies on similar esterifications have shown that using a 10-fold excess of the alcohol can significantly increase the ester yield. masterorganicchemistry.com

Removal of Water: Water is a byproduct of the esterification reaction. masterorganicchemistry.com Its continuous removal from the reaction mixture prevents the reverse reaction (ester hydrolysis) from occurring, thereby shifting the equilibrium to favor the formation of the ester. organic-chemistry.orgresearchgate.net A common laboratory and industrial technique for water removal is the use of a Dean-Stark apparatus, which azeotropically removes water with a solvent like toluene. masterorganicchemistry.com Alternatively, drying agents such as molecular sieves can be added to the reaction mixture to absorb the water as it is formed. organic-chemistry.org

| Strategy | Method | Principle |

|---|---|---|

| Increase Reactant Concentration | Using a large excess of one reactant (e.g., the alcohol). thermofisher.commasterorganicchemistry.com | Le Chatelier's Principle: The system counteracts the change by favoring the forward reaction. thermofisher.com |

| Remove Product (Water) | Azeotropic distillation using a Dean-Stark trap. masterorganicchemistry.com | Le Chatelier's Principle: The system counteracts the removal of a product by producing more of it. thermofisher.com |

| Use of dehydrating agents (e.g., molecular sieves). organic-chemistry.org |

Stereochemical Considerations in Synthesis

The synthesis of this compound involves a chiral alcohol, 2-methylbutanol, which can exist as (R)- and (S)-enantiomers. The carboxylic acid, 3-methylbutenoic acid, is achiral. This introduces stereochemical aspects that must be considered during synthesis.

The development of stereoselective synthetic routes allows for the preparation of specific enantiomers of this compound, which can have distinct sensory properties. If a racemic mixture of 2-methylbutanol is used in a conventional Fischer esterification, the product will be a racemic mixture of (R)-2-methylbutyl 3-methylbutenoate and (S)-2-methylbutyl 3-methylbutenoate.

To obtain an enantiomerically enriched or pure product, one of the following approaches is necessary:

Use of Enantiomerically Pure Starting Materials: The most straightforward method is to start with an enantiomerically pure form of 2-methylbutanol. The Fischer esterification mechanism does not affect the stereocenter of the alcohol, so the configuration will be retained in the final ester product.

Enzymatic Resolution: Lipases are often used for the kinetic resolution of racemic alcohols or the stereoselective esterification of a racemic alcohol with a carboxylic acid. This can yield an enantiomerically enriched ester and the unreacted, enantiomerically enriched alcohol.

Chiral Catalysts: The use of a chiral catalyst could potentially induce stereoselectivity in the reaction, favoring the formation of one enantiomer over the other, although this is less common for simple esterifications.

While specific stereoselective syntheses for this compound are not widely documented in readily available literature, the principles of asymmetric synthesis are applicable.

Ensuring and controlling the enantiomeric purity of the final product is crucial when specific stereoisomers are desired. The enantiomeric excess (ee) is a measure of the purity of a chiral sample.

Methods for determining and controlling enantiomeric purity include:

Chiral Chromatography: Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) are powerful analytical techniques used to separate and quantify the enantiomers of a chiral compound. This allows for the direct measurement of the enantiomeric excess.

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral sample. While it can confirm the presence of a single enantiomer or an excess of one, it is less precise than chromatographic methods for determining the exact enantiomeric ratio.

NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of the two enantiomers in an NMR spectrum, allowing for their quantification.

Control of enantiomeric purity ultimately relies on the stereoselectivity of the chosen synthetic route and the enantiomeric purity of the starting materials. khanacademy.org

Isolation and Purification Protocols

Following the synthesis of this compound, the crude product must be isolated from the reaction mixture and purified. The typical workup and purification procedure for an ester synthesized via Fischer esterification involves several steps. thermofisher.com

Neutralization and Washing: The reaction mixture is first cooled and then neutralized to remove the acid catalyst. This is often done by washing with a weak base, such as a sodium bicarbonate solution. The mixture is then typically washed with water to remove any remaining acid, unreacted alcohol, and salts. A brine wash (saturated sodium chloride solution) is often used to help break up any emulsions and to remove the bulk of the water from the organic layer.

Drying: The organic layer containing the ester is separated and dried over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove any residual water.

Distillation: The final purification of the ester is usually achieved by distillation. thermofisher.com The drying agent is filtered off, and the solvent (if any was used) is removed by simple distillation or rotary evaporation. The ester is then purified by fractional distillation under reduced pressure to separate it from any remaining impurities and unreacted starting materials. The boiling point of the ester is a key physical property used to identify the correct fraction.

The effectiveness of each purification step can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Advanced Analytical Strategies for 2 Methylbutyl 3 Methylbutenoate Characterization

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating 2-Methylbutyl 3-methylbutenoate from complex mixtures, a crucial step for accurate analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile compounds like this compound. In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint.

For instance, the analysis of various esters, including those similar in structure to this compound, often employs a medium polarity column, such as one with a DB-23 stationary phase, to achieve effective separation. jeol.com The conditions for a typical GC-MS analysis are detailed in the table below.

Table 1: Illustrative GC-MS Analytical Conditions

| Parameter | Setting |

|---|---|

| Gas Chromatograph | Shimadzu GCMS-QP2020 NX or similar |

| Column | Medium polarity (e.g., DB-23) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Temperature Program | Initial temperature of 40°C, held for 2 minutes, then ramped to 230°C at 10°C/min, held for 5 minutes |

| Mass Spectrometer | Quadrupole or Ion Trap |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

The resulting mass spectrum for this compound would be compared against spectral libraries, such as the NIST Mass Spectrometry Data Center, for positive identification. nist.gov The fragmentation pattern typically reveals key ions characteristic of the ester's structure.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) Methodologies

For highly complex samples where co-elution might occur in single-dimension GC, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. aocs.orgresearchgate.net This technique utilizes two columns with different stationary phases (orthogonal separation). copernicus.org The effluent from the first column is continuously trapped, focused, and re-injected onto the second, shorter column. aocs.orgshimadzu.com This results in a two-dimensional chromatogram with substantially increased peak capacity, allowing for the separation of components that would otherwise overlap. aocs.orgcopernicus.org

A common GCxGC setup involves a non-polar first-dimension column and a polar second-dimension column. copernicus.org This separates compounds based on volatility in the first dimension and polarity in the second. copernicus.org The increased resolution and sensitivity of GCxGC make it a powerful tool for the detailed characterization of complex volatile profiles. aocs.org

Spectroscopic Elucidation Methods

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For this compound, the ¹H NMR spectrum would show distinct signals for the different protons in the 2-methylbutyl and 3-methylbutenoate moieties. chemicalbook.com The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for the precise assignment of each proton to its position in the molecular structure. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments and their chemical shifts, confirming the carbon skeleton of the molecule. spectrabase.com Predicted NMR data can be found in databases and used as a reference. hmdb.canp-mrd.org

Mass Spectrometry (MS) Applications

Mass spectrometry, particularly when coupled with gas chromatography, is a primary method for the identification and structural analysis of this compound. Electron ionization (EI) is a common "hard" ionization technique that produces a reproducible fragmentation pattern. jeol.com This pattern, often referred to as a mass spectrum, can be compared to established libraries for identification.

"Soft" ionization techniques, such as field ionization (FI) or chemical ionization (CI), are also valuable as they typically produce a prominent molecular ion peak with minimal fragmentation. jeol.com This helps to confirm the molecular weight of the compound, which is 170.25 g/mol for this compound. sigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition. jeol.com

Table 2: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₈O₂ | sigmaaldrich.com |

| Molecular Weight | 170.25 g/mol | sigmaaldrich.com |

| CAS Registry Number | 97890-13-6 | sigmaaldrich.com |

| InChIKey | CEVOEEDUEYZGMY-UHFFFAOYSA-N | spectrabase.com |

Integrated Analytical Platforms

The combination of multiple analytical techniques into a single, integrated platform offers a comprehensive approach to the characterization of complex samples containing this compound. These platforms often couple high-resolution separation techniques like GCxGC with advanced mass spectrometry, such as time-of-flight (TOF) or Orbitrap mass analyzers. nih.gov

Furthermore, integrating different ionization methods, like EI and soft ionization, within the same analytical run can provide both detailed fragmentation information and clear molecular ion data. jeol.comjeol.com Software solutions like msFineAnalysis can combine library search results with molecular formula estimation from exact mass measurements to enhance the accuracy of compound identification. jeol.comjeol.com This integrated approach is particularly useful for distinguishing between isomers and for the confident identification of unknown compounds in complex matrices. acs.org

Headspace Solid-Phase Microextraction (HS-SPME) Coupled Systems

Headspace solid-phase microextraction (HS-SPME) is a widely utilized, solvent-free sample preparation technique for the analysis of volatile and semi-volatile organic compounds. mdpi.comnih.gov When coupled with gas chromatography-mass spectrometry (GC-MS), it provides a powerful tool for the identification and quantification of compounds like this compound in various matrices. mdpi.com The efficiency of HS-SPME is influenced by several key parameters that must be optimized to achieve the best sensitivity and selectivity for the target analytes. researchgate.netresearchgate.net

Research into the volatile composition of fruits, such as apples, where esters are significant aroma contributors, has led to the optimization of HS-SPME methods. researchgate.netmdpi.com The selection of the SPME fiber coating is a critical first step. For broad-spectrum analysis of volatiles, including esters, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often preferred due to its ability to adsorb a wide range of compounds with varying polarities and molecular weights. mdpi.comresearchgate.netnih.gov

Other significant parameters that require optimization include extraction temperature, extraction time, and sample matrix modifications, such as the addition of salt. researchgate.netunicam.it Increasing the extraction temperature generally enhances the release of volatiles from the sample matrix into the headspace. researchgate.net Similarly, a longer extraction time allows for greater adsorption of analytes onto the SPME fiber. nih.gov The addition of salt, such as sodium chloride (NaCl), can increase the ionic strength of the sample, which may promote the partitioning of volatile compounds from the aqueous phase into the headspace, a phenomenon known as the "salting-out" effect. mdpi.comresearchgate.net

A study on the volatile compounds in carob fruit, for instance, identified propanoic acid, 2-methyl-, 2-methylbutyl ester and propanoic acid, 2-methyl-, 3-methylbutyl ester as some of the most abundant volatiles during ripening using HS-SPME-GC/MS. researchgate.net Another study on a plum-apricot hybrid also utilized HS-SPME-GC/MS to profile the volatile organic compounds, identifying various classes including esters. mdpi.com

Below is a table summarizing typical HS-SPME parameters optimized for the analysis of volatile esters in fruit matrices.

| Parameter | Optimized Condition | Rationale |

| SPME Fiber | DVB/CAR/PDMS (50/30 µm) | Provides broad selectivity for a wide range of volatile compounds, including esters. mdpi.comresearchgate.net |

| Extraction Temp. | 50-70°C | Increases the vapor pressure of analytes, facilitating their transfer to the headspace. researchgate.netnih.gov |

| Extraction Time | 30-60 min | Allows for sufficient equilibration and adsorption of volatiles onto the fiber. researchgate.netnih.gov |

| Sample Amount | 1-5 g | An adequate amount of sample is needed to generate a representative volatile profile. mdpi.comunicam.it |

| Salt Addition | NaCl (e.g., 1 g) | Increases ionic strength, promoting the release of volatiles from the sample matrix. mdpi.com |

| Desorption Time | 4-5 min | Ensures complete transfer of adsorbed analytes from the fiber to the GC injector. nih.gov |

These optimized conditions are crucial for achieving reliable and reproducible results in the characterization of this compound and other volatile esters.

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) for Kinetic Studies

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is a state-of-the-art analytical technique for the real-time monitoring of volatile organic compounds (VOCs) with high sensitivity, often reaching the parts-per-trillion by volume (pptv) level. wikipedia.orgnih.gov Developed in the 1990s, this soft chemical ionization method utilizes hydronium ions (H₃O⁺) to protonate most VOCs in a sample without fragmenting them. wikipedia.orgrsc.orgresearchgate.net This non-destructive ionization makes PTR-MS particularly well-suited for kinetic studies of volatile compounds, including the formation and emission of esters like this compound.

The core of a PTR-MS instrument consists of an ion source, a drift tube reactor, and a mass analyzer, typically a time-of-flight (ToF) mass spectrometer. wikipedia.org In the drift tube, H₃O⁺ ions react with VOCs that have a higher proton affinity than water, resulting in the formation of protonated analyte ions (VOC-H⁺). researchgate.net The ability to continuously introduce a sample gas and the rapid response time of the instrument (often around 100 ms) allow for the dynamic tracking of VOC concentrations. wikipedia.org

In the context of food and flavor science, PTR-MS has been employed to investigate the evolution of aroma compounds during various processes such as fruit ripening, fermentation, and storage. mdpi.comspringernature.com For instance, it can be used to monitor the release of esters from fruit in real-time, providing valuable insights into the biochemical pathways and enzymatic activities responsible for their formation. mdpi.com The technique's high time resolution enables the study of rapid changes in volatile profiles, which is essential for understanding the kinetics of aroma development. wur.nl

While PTR-MS offers the significant advantage of real-time analysis without sample preparation, a notable limitation is its inability to distinguish between isomers, as they possess the same molecular weight. researchgate.netwur.nl To address this, some systems have incorporated a fast gas chromatography (fastGC) step prior to the PTR-MS analysis to separate isomeric compounds. wur.nl

The application of PTR-MS for kinetic studies of this compound could involve monitoring its formation during the ripening of a fruit known to produce this ester. By tracking the intensity of the corresponding protonated ion over time, researchers can determine the rate of its production and correlate it with other physiological changes in the fruit.

Chiral Chromatography for Enantiomeric Profiling

Chirality is a key feature of many organic molecules, including a number of volatile esters that contribute to the aroma of fruits and other natural products. Enantiomers, which are non-superimposable mirror images of each other, can exhibit different sensory properties and biological activities. sigmaaldrich.com Therefore, the enantiomeric profiling of chiral compounds like this compound is essential for a complete understanding of their contribution to aroma and their biological significance. Chiral chromatography is the primary technique employed for the separation and quantification of enantiomers. nih.gov

In chiral chromatography, the separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com These CSPs are often based on complex molecules like cyclodextrins, proteins, or polysaccharide derivatives that possess chiral recognition capabilities. sigmaaldrich.com The choice of the appropriate CSP and mobile phase is critical for achieving successful enantiomeric separation. nih.gov

For the analysis of volatile compounds, chiral gas chromatography (GC) is commonly used. The selection of the chiral column is paramount. For example, derivatized cyclodextrin-based columns are frequently used for the separation of chiral esters. The specific derivatization of the cyclodextrin (B1172386) influences its selectivity towards different classes of compounds.

Recent advancements have also seen the coupling of chiral liquid chromatography (LC) with tandem mass spectrometry (LC-MS/MS) for the enantiomeric profiling of various pharmacologically active compounds in environmental samples, a methodology that could be adapted for volatile analysis. nih.gov The high sensitivity and selectivity of tandem mass spectrometry are crucial for detecting the low concentrations of these compounds often found in complex matrices. nih.gov

A study on apple volatiles demonstrated the use of chiral GC-MS to analyze the enantiomeric distribution of certain esters. mdpi.com This type of analysis can reveal whether the biosynthesis of a particular ester is stereoselective, providing deeper insights into the enzymatic processes involved. For this compound, which possesses a chiral center in the 2-methylbutyl moiety, chiral chromatography would be the definitive method to determine its enantiomeric composition in a given sample.

Chemometrics and Data Interpretation in Volatile Research

The analysis of volatile organic compounds, including this compound, using modern analytical techniques like GC-MS and PTR-MS, generates vast and complex datasets. mdpi.com Chemometrics, the application of statistical and mathematical methods to chemical data, is an indispensable tool for extracting meaningful information from this data. bohrium.comnih.gov It allows researchers to visualize patterns, identify key compounds that differentiate samples, and build predictive models. mdpi.comresearchgate.net

In volatile research, particularly in the study of food aromas, several chemometric techniques are commonly employed. researchgate.netmdpi.com These can be broadly categorized into unsupervised and supervised methods.

Unsupervised Methods: These methods are used for exploratory data analysis to identify natural groupings or patterns within the data without prior knowledge of the sample classes. mdpi.com

Principal Component Analysis (PCA): This is one of the most widely used unsupervised techniques. researchgate.netnih.gov PCA reduces the dimensionality of the data by transforming the original variables into a smaller set of new variables, called principal components (PCs), while retaining most of the original variance. researchgate.net Plots of the PCs can reveal clustering of samples based on their volatile profiles. researchgate.net

Hierarchical Cluster Analysis (HCA): HCA is another exploratory tool that groups samples based on their similarity, representing the relationships in a dendrogram or heat map. researchgate.netresearchgate.net

Supervised Methods: These methods use prior knowledge of the sample classes to build classification or regression models. mdpi.com

Partial Least Squares-Discriminant Analysis (PLS-DA): PLS-DA is a supervised method used to model the relationship between the volatile data (X-variables) and the sample classes (Y-variable). researchgate.netresearchgate.net It is particularly useful for identifying the variables (volatile compounds) that are most important for discriminating between different groups of samples. nih.gov

Linear Discriminant Analysis (LDA): LDA is another classification method that aims to find a linear combination of features that best separates two or more classes of objects. mdpi.com

The table below summarizes some of the common chemometric techniques used in volatile research.

| Chemometric Technique | Type | Primary Application |

| Principal Component Analysis (PCA) | Unsupervised | Data exploration, dimensionality reduction, and visualization of sample groupings. researchgate.netresearchgate.net |

| Hierarchical Cluster Analysis (HCA) | Unsupervised | Visualizing the similarity between samples and grouping them into clusters. researchgate.netresearchgate.net |

| Partial Least Squares-Discriminant Analysis (PLS-DA) | Supervised | Classifying samples into predefined groups and identifying discriminant variables. researchgate.netnih.gov |

| Linear Discriminant Analysis (LDA) | Supervised | Discriminating between different groups of samples. mdpi.com |

The integration of advanced analytical techniques with powerful chemometric tools is essential for advancing our understanding of the complex world of volatile compounds like this compound.

Chemical Reactivity and Transformation Mechanisms of 2 Methylbutyl 3 Methylbutenoate

Hydrolytic and Transesterification Pathways

The ester linkage in 2-methylbutyl 3-methylbutenoate is susceptible to cleavage through hydrolysis and transesterification reactions, which can be catalyzed by either acid or base.

Hydrolysis:

Under aqueous conditions, this compound can be hydrolyzed back to its parent carboxylic acid (3-methylbutenoic acid) and alcohol (2-methylbutanol). This reaction can proceed under acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. This addition-elimination reaction forms a tetrahedral intermediate, which then collapses to yield the carboxylate salt (sodium 3-methylbutenoate) and 2-methylbutanol. quora.com This reaction is effectively irreversible because the final deprotonation of the carboxylic acid by the strong base drives the equilibrium forward. jofamericanscience.orgresearchgate.net

Transesterification:

Transesterification is a process where the alcohol portion of an ester is exchanged with another alcohol. For this compound, this would involve reacting it with a different alcohol in the presence of an acid or base catalyst.

Acid-Catalyzed Transesterification: Similar to hydrolysis, the reaction is initiated by the protonation of the carbonyl oxygen. The new alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the elimination of the original alcohol (2-methylbutanol) and the formation of a new ester. The reaction is an equilibrium process, and the outcome can be controlled by using a large excess of the reactant alcohol. rsc.orgresearchgate.net

Base-Catalyzed Transesterification: A strong base deprotonates the incoming alcohol to form a more potent nucleophile, the alkoxide. The alkoxide then attacks the carbonyl carbon of this compound, leading to a tetrahedral intermediate. This intermediate then expels the original alkoxide (2-methylbutoxide), resulting in the new ester.

Specific kinetic parameters for the transesterification of this compound are not extensively documented in the literature.

Reduction Reactions in Organic Synthesis

The ester and the carbon-carbon double bond in this compound can undergo reduction under appropriate conditions. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required to reduce the ester group. wikipedia.org

The reduction of esters with LiAlH₄ proceeds via a two-step mechanism. libretexts.orgmasterorganicchemistry.comchemistrysteps.com First, a hydride ion (H⁻) from the LiAlH₄ attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the 2-methylbutoxide leaving group to form an aldehyde intermediate (3-methylbutenal). This aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of LiAlH₄ to the corresponding primary alcohol. Therefore, the complete reduction of this compound with a sufficient amount of LiAlH₄ will yield two alcohol products: 3-methylbuten-1-ol and 2-methylbutanol. dalalinstitute.com

It is important to note that LiAlH₄ can also reduce the carbon-carbon double bond, particularly in α,β-unsaturated esters. However, the reduction of the ester group is generally faster. Selective reduction of the double bond while preserving the ester can be challenging and may require specific reagents or catalytic hydrogenation conditions.

| Reactant | Reducing Agent | Primary Products |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 3-Methylbuten-1-ol and 2-Methylbutanol |

Table 1: Products of the reduction of this compound with lithium aluminum hydride.

Environmental Degradation Mechanisms

The presence of a carbon-carbon double bond makes this compound susceptible to degradation in the atmosphere, primarily through reactions with hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (•NO₃). These reactions are key in determining the atmospheric lifetime of the compound.

The atmospheric lifetime of this compound is primarily governed by its reaction with the hydroxyl radical (•OH), which is the most significant oxidant in the troposphere during the daytime. The reaction of •OH with unsaturated esters proceeds mainly through the addition of the radical to the carbon-carbon double bond. copernicus.org

While specific rate constants for the reaction of this compound with •OH are not available, data for structurally similar unsaturated esters can provide an estimate of its reactivity. For example, the rate constants for the reaction of OH radicals with various unsaturated esters are in the range of 10⁻¹¹ to 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. nist.govcopernicus.org Based on these values, the atmospheric lifetime of this compound with respect to reaction with •OH is expected to be on the order of hours.

The reaction with ozone (O₃) is another important atmospheric removal pathway, particularly in regions with high ozone concentrations. The ozonolysis of unsaturated compounds proceeds via the Criegee mechanism, leading to the formation of a primary ozonide that subsequently decomposes into a carbonyl compound and a Criegee intermediate. researchgate.net The rate constants for the reaction of ozone with a series of cis-3-hexenyl esters have been reported to be in the range of (4.06–29.1) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹. nih.govnih.gov

The degradation of this compound in the atmosphere will lead to the formation of various smaller, oxygenated products. The initial addition of an •OH radical to the double bond forms a hydroxyalkyl radical, which then reacts with molecular oxygen to form a peroxy radical. Subsequent reactions of this peroxy radical can lead to the formation of a variety of products, including aldehydes, ketones, and organic nitrates in the presence of nitrogen oxides (NOx). au.dkdoi.org The ozonolysis reaction will primarily yield aldehydes and potentially other oxygenated fragments.

| Reactant | Atmospheric Oxidant | Estimated Rate Constant Range (cm³ molecule⁻¹ s⁻¹) * | Primary Reaction Pathway |

| This compound | Hydroxyl Radical (•OH) | 10⁻¹¹ - 10⁻¹⁰ | Addition to C=C double bond |

| This compound | Ozone (O₃) | 10⁻¹⁷ - 10⁻¹⁶ | Criegee mechanism (addition to C=C double bond) |

Table 2: Estimated atmospheric reaction kinetics for this compound based on structurally similar compounds. Note: Specific experimental data for this compound is not available.

Ecological and Biochemical Significance of 2 Methylbutyl 3 Methylbutenoate

Natural Occurrence and Distribution in Biological Matrices

This compound is synthesized and found in a variety of living systems, where it contributes to their distinct chemical profiles. Its presence has been noted in the metabolomes of plants and as a component of the volatile signature in fermented products.

2-Methylbutyl 3-methylbutenoate and its isomers, such as 2-methylbutyl isovalerate, are recognized constituents of the aroma profiles of several fruits and plants. Research into the biosynthesis of esters in apples has shown that precursors like 2-methylbutanol and 2-methylbutanoic acid are actively used to form an array of related esters, indicating the pathways for its formation in fruits like Red Delicious and Granny Smith apples. documentsdelivered.com

The compound has been identified in the essential oils of various plants. For instance, 2-methylbutyl isovalerate, a closely related isomer, is found in the flower oil of Eriocephalus punctulatus (cape chamomile), the fruit oil of Heracleum paphlagonicum, and the oil of Manuka (Leptospermum scoparium). thegoodscentscompany.com It is also a known component of peppermint and spearmint oils. thegoodscentscompany.comhmdb.ca

Table 1: Presence of this compound and Isomers in Plant Sources

| Plant Source | Specific Compound Mentioned | Plant Part |

|---|---|---|

| Apple (Malus domestica) | Biosynthetic pathways for related esters are present documentsdelivered.com | Fruit |

| Cape Chamomile (Eriocephalus punctulatus) | 2-Methylbutyl isovalerate thegoodscentscompany.com | Flower Oil |

| Heracleum paphlagonicum | 2-Methylbutyl isovalerate thegoodscentscompany.com | Fruit Oil |

| Manuka (Leptospermum scoparium) | 2-Methylbutyl isovalerate thegoodscentscompany.com | Oil |

Esters are crucial to the flavor and aroma of fermented products, often created by yeast during fermentation. The presence of 2-methylbutyl isovalerate has been confirmed in the volatile profiles of alcoholic beverages such as sherry and whiskey, where it contributes to their characteristic bouquets. thegoodscentscompany.com The formation of such esters is a key part of the maturation and aging process of these beverages, leading to a more complex and desirable flavor profile.

Table 2: Identification in Fermented Products

| Fermented Product | Specific Compound Mentioned |

|---|---|

| Sherry | 2-Methylbutyl isovalerate thegoodscentscompany.com |

Functional Roles in Organisms

The functions of this compound in organisms are primarily related to its volatility and its chemical nature as a lipid derivative.

As a volatile organic compound, this compound is a key contributor to the chemical signature, or "aroma," of the fruits and plants in which it is found. Its specific scent profile is described with a range of organoleptic characteristics, including fruity, apple, berry, sweet, green, and floral notes. thegoodscentscompany.comhmdb.casigmaaldrich.com In any given natural source, this ester does not act in isolation. Instead, its individual aroma combines with dozens or even hundreds of other VOCs. This complex mixture creates the unique and recognizable scent of a specific fruit or flower. For example, its "apple" and "fruity" notes enhance the characteristic aroma of apples and contribute to the complex bouquet of sherry. thegoodscentscompany.com

Table 3: Organoleptic Descriptors

| Descriptor Type | Associated Term |

|---|---|

| Odor | Fruity, Apple, Berry, Green, Floral, Sweet, Herbal thegoodscentscompany.comhmdb.casigmaaldrich.com |

Biochemically, this compound is classified as a fatty acid ester. hmdb.cafoodb.ca This classification places it within the superclass of lipids and lipid-like molecules. hmdb.cafoodb.ca Fatty acid esters are the result of a reaction between a fatty acid and an alcohol. As such, this compound is intrinsically linked to the biochemical pathways that govern lipid and fatty acid metabolism. foodb.ca Its existence is a reflection of cellular processes involving the synthesis and transport of lipids, which are fundamental for functions such as energy storage and the formation of cell membranes. foodb.ca

Applications of 2 Methylbutyl 3 Methylbutenoate in Scientific Research and Chemical Industries

Research in Flavor and Aroma Chemistry

The primary application of 2-Methylbutyl 3-methylbutenoate lies within the realm of flavor and aroma research, where its distinct sensory profile is of significant interest.

This compound is utilized as a flavoring agent in the food industry due to its complex and desirable organoleptic characteristics. thegoodscentscompany.com Research into its sensory profile reveals a multifaceted aroma and taste. The odor is described as having floral notes, with additional nuances of blackberry, peely, tobacco, and a metallic hint. thegoodscentscompany.com When tasted at a concentration of 4 parts per million in water, its flavor profile is characterized as fleshy, metallic, skinny, floral, complex, powdery, and fatty. thegoodscentscompany.com Another assessment describes its organoleptic qualities more broadly as berry, fresh, green, floral, and fruity. sigmaaldrich.com

This well-defined "fruity" profile makes it a valuable component in the development of new and modified flavor compositions. femaflavor.org Flavor chemists can incorporate this ester into various food and beverage systems to impart or enhance specific fruity and floral notes, thereby modifying the final product's sensory profile to meet consumer preferences. Its application is recognized by the Flavor and Extract Manufacturers Association (FEMA), where it is listed as a flavoring substance. femaflavor.org

Table 1: Organoleptic Profile of this compound

| Source | Odor Description | Flavor/Taste Description |

|---|---|---|

| The Good Scents Company | Floral, blackberry, peely, tobacco, metallic thegoodscentscompany.com | Fleshy, metallic, skinny, floral, complex, powdery, fatty (at 4 ppm in water) thegoodscentscompany.com |

| Sigma-Aldrich | Berry, fresh, green, floral, fruity sigmaaldrich.com | Not specified |

Chemical Synthesis and Industrial Building Block Applications

In addition to its role in the flavor industry, this compound serves as a building block in chemical synthesis. Chemical suppliers offer this compound for research and development purposes, where it can be used as a starting material or an intermediate in the synthesis of other, more complex molecules. thegoodscentscompany.comchemscene.com Companies provide services for custom synthesis and process optimization involving such specialty chemicals, indicating its role in the broader chemical manufacturing pipeline. chemscene.comthegoodscentscompany.com The availability of this ester from chemical suppliers facilitates its use in various research and industrial applications that require the specific structural motif it provides. thegoodscentscompany.comparchem.com

Utilization as an Analytical Reference Standard

In analytical chemistry, the purity and well-characterized nature of a compound are essential for it to serve as a reference standard. This compound is sold at specified purity levels, such as ≥95% or ≥98%, which is a prerequisite for its use in quantitative and qualitative analysis. sigmaaldrich.comchemscene.com

As a reference standard, this compound can be used to:

Calibrate analytical instruments like gas chromatographs.

Identify the presence of this compound in complex mixtures, such as food extracts or essential oils, by comparing retention times and mass spectra.

Quantify the amount of the substance in a sample.

The availability of its mass spectrum and gas chromatography data in databases, like that for its isomer 2-Methylbutyl 3-methylbutanoate, is crucial for its role as a standard, enabling chemists to have a reliable benchmark for experimental results. nist.gov

Table 2: Chemical and Product Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 97890-13-6 | thegoodscentscompany.comsigmaaldrich.com |

| FEMA Number | 4306 | sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₈O₂ | sigmaaldrich.com |

| Molecular Weight | 170.25 g/mol | sigmaaldrich.com |

| Purity (example) | ≥95% | sigmaaldrich.com |

Educational Applications in Analytical Chemistry

While specific documentation is limited, the properties of this compound make it a suitable compound for educational applications in analytical chemistry curricula. Its use as an industry-relevant flavoring agent provides a practical context for students.

In a laboratory setting, it can be used as a case study for teaching fundamental analytical techniques. For instance:

Gas Chromatography-Mass Spectrometry (GC-MS): Students could be tasked with identifying this compound in a prepared "unknown" flavor mixture. They would learn to inject the sample, analyze the resulting chromatogram for retention time, and interpret the mass spectrum to confirm the compound's identity by comparing it to a known standard. nist.gov

Sensory Analysis: An experiment could be designed to link instrumental analysis with human perception. Students could perform a sensory evaluation of a solution containing the ester to identify its "fruity" or "floral" aroma and then correlate this sensory data with the peak identified through GC-MS. thegoodscentscompany.comsigmaaldrich.com

Such exercises provide students with hands-on experience in methods used in the food and flavor industry, demonstrating the practical application of analytical chemistry in quality control and product development.

Q & A

What synthetic methodologies are recommended for producing high-purity 2-Methylbutyl 3-methylbutenoate, and how can enantiomeric purity be optimized?

The synthesis typically involves esterification of 3-methylbutenoic acid with 2-methylbutanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). To enhance enantiomeric purity, chiral catalysts like lipases (e.g., Candida antarctica lipase B) can be employed in non-aqueous media, leveraging their stereoselectivity . Post-synthesis, fractional distillation or preparative GC is recommended for purification, with monitoring via chiral GC or NMR to verify enantiomeric excess .

How can GC-MS parameters be optimized to distinguish this compound from structurally similar esters in complex matrices?

Use a polar capillary column (e.g., DB-WAX) with a temperature gradient starting at 50°C (hold 2 min) to 240°C (ramp 10°C/min). Key diagnostic ions include m/z 85 (base peak, C₅H₉O⁺) and m/z 115 (C₆H₁₁O₂⁺) . Comparative analysis with reference spectra (e.g., HMDB’s GC-MS library) and retention indices (e.g., NIST data ) improves specificity. For plant extracts, solid-phase microextraction (SPME) pre-concentration minimizes matrix interference .

What computational tools are suitable for predicting the physicochemical properties of this compound, and how do they compare to experimental data?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict logP (octanol-water partition coefficient) and vapor pressure. Compare results with experimental HPLC-derived logP and static headspace GC data. Discrepancies >10% may indicate limitations in solvation models or need for empirical adjustments . PubChem’s QSAR models and EPI Suite™ are also viable for preliminary estimates .

How does this compound interact with lipid bilayers, and what techniques validate its incorporation into membrane models?

Molecular dynamics simulations using GROMACS or CHARMM can model interactions with phospholipid bilayers (e.g., DPPC). Experimentally, Langmuir-Blodgett troughs measure changes in surface pressure during ester incorporation. FTIR spectroscopy detects shifts in C=O stretching frequencies (1720–1740 cm⁻¹), confirming ester-lipid hydrogen bonding . Fluorescence anisotropy using DPH probes quantifies membrane fluidity changes .

What metabolic pathways degrade this compound in mammalian systems, and how can stable isotopes trace its fate?

In vivo, esterases (e.g., carboxylesterase 1) hydrolyze the ester into 3-methylbutenoic acid and 2-methylbutanol. Isotopic labeling (¹³C or ²H) of the ester backbone allows LC-MS/MS tracking of metabolites in plasma and urine. For pathway elucidation, knockout murine models (e.g., Ces1d⁻/⁻) or inhibitor studies (e.g., BNPP) isolate enzymatic contributions .

How can contradictory reports on the odor threshold of this compound be reconciled in flavor research?

Discrepancies arise from matrix effects (e.g., lipid content in food vs. aqueous solutions) and panelist variability. Use ASTM E679-19 for threshold determination in standardized matrices (e.g., 10% ethanol/water). Gas chromatography-olfactometry (GC-O) with aroma extract dilution analysis (AEDA) identifies key odor-active regions, correlating with FEMA GRAS status . Cross-validate with electronic nose systems for objectivity .

What strategies mitigate thermal degradation of this compound during high-temperature GC analysis?

Reduce injector temperature to 220°C and use a cold-on-column injection mode. Shorten column length (15–20 m) to minimize residence time. Antioxidants (e.g., BHT) in sample prep delay oxidation. Confirm degradation products (e.g., 3-methylbutenoic acid) via GC-MS/MS and adjust parameters iteratively .

How does this compound’s structure influence its volatility in fragrance release systems?

The branched alkyl chain (2-methylbutyl) reduces volatility compared to linear analogs. Use Hansen solubility parameters (δD, δP, δH) to predict compatibility with delivery matrices (e.g., cyclodextrins). Static headspace GC quantifies vapor pressure, while Franz cell assays measure diffusion rates through semi-solid matrices (e.g., agarose) .

What safety protocols are critical when handling this compound in inhalation toxicity studies?

Use fume hoods with HEPA filtration and monitor airborne concentrations via real-time PID detectors. Acute exposure limits (AELs) should follow OECD 403 guidelines. For in vivo studies, dose via whole-body exposure chambers, with necropsy and histopathology focusing on pulmonary and hepatic tissues . MSDS mandates emergency eyewash stations and neutralizers (e.g., sodium bicarbonate) for spills .

How can lipidomics databases improve annotation of this compound in untargeted metabolomics workflows?

Leverage Lipid Maps (LMFA07010725) and HMDB for accurate mass (<1 ppm error) and MS/MS spectral matching. Use hybrid quadrupole-Orbitrap systems for high-resolution data. For isomer discrimination, ion mobility spectrometry (IMS) adds collision cross-section (CCS) values as orthogonal identifiers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.